molecular formula C11H12N2O B3279204 6-Amino-5,8-dimethylisoquinolin-1(2H)-one CAS No. 69022-58-8

6-Amino-5,8-dimethylisoquinolin-1(2H)-one

Cat. No. B3279204
CAS RN: 69022-58-8
M. Wt: 188.23 g/mol
InChI Key: FSWZDUYIMSONEO-UHFFFAOYSA-N
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Patent
US04444776

Procedure details

The mixture consisting of 10.6 g of the compound G, 175 ml of ethanol and 35 ml of concentrated hydrochloric acid was heated with reflux for 21/2 hours, 300 ml of water were added, the mixture was again heated to boiling point and filtered to eliminate a small insoluble fraction. To the cooled filtrate was added a N sodium hydroxide solution to bring the pH to 9 and the precipitate formed was filtered off then recrystallised from ethanol to give 7.35 g (85%) of cream flakes corresponding to the amine of formula H, melting point 242° C.
Quantity
10.6 g
Type
reactant
Reaction Step One
Quantity
175 mL
Type
reactant
Reaction Step Two
Quantity
35 mL
Type
reactant
Reaction Step Three
Name
Quantity
300 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]1[C:11]2[C:6](=[C:7]([CH3:17])[C:8]([NH:13]C(=O)C)=[CH:9][C:10]=2[CH3:12])[CH:5]=[CH:4][NH:3]1.C(O)C.Cl>O>[O:1]=[C:2]1[C:11]2[C:6](=[C:7]([CH3:17])[C:8]([NH2:13])=[CH:9][C:10]=2[CH3:12])[CH:5]=[CH:4][NH:3]1

Inputs

Step One
Name
Quantity
10.6 g
Type
reactant
Smiles
O=C1NC=CC2=C(C(=CC(=C12)C)NC(C)=O)C
Step Two
Name
Quantity
175 mL
Type
reactant
Smiles
C(C)O
Step Three
Name
Quantity
35 mL
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
300 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
ADDITION
Type
ADDITION
Details
were added
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was again heated
FILTRATION
Type
FILTRATION
Details
filtered
ADDITION
Type
ADDITION
Details
To the cooled filtrate was added a N sodium hydroxide solution
CUSTOM
Type
CUSTOM
Details
the precipitate formed
FILTRATION
Type
FILTRATION
Details
was filtered off
CUSTOM
Type
CUSTOM
Details
then recrystallised from ethanol

Outcomes

Product
Name
Type
product
Smiles
O=C1NC=CC2=C(C(=CC(=C12)C)N)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.